molecular formula C9H9ClO3S B15222875 3-(Oxetan-3-yl)benzene-1-sulfonyl chloride

3-(Oxetan-3-yl)benzene-1-sulfonyl chloride

Cat. No.: B15222875
M. Wt: 232.68 g/mol
InChI Key: QTTUAXKMWZASQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors to form the oxetane ring, which can be achieved through intramolecular etherification or epoxide ring opening/closing reactions . The sulfonyl chloride group is then introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfuryl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and sulfonation steps. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yl)benzene-1-sulfonyl chloride largely depends on its chemical reactivity. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form stable sulfonamide, sulfonate, and sulfonothioate derivatives. These derivatives can interact with various biological targets, such as enzymes and receptors, leading to their biological effects . The oxetane ring can also undergo ring-opening reactions, which may further modulate the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxetan-3-yl)benzene-1-sulfonyl chloride is unique due to the presence of both the oxetane ring and the sulfonyl chloride group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

3-(oxetan-3-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)9-3-1-2-7(4-9)8-5-13-6-8/h1-4,8H,5-6H2

InChI Key

QTTUAXKMWZASQA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.